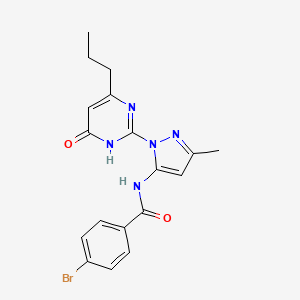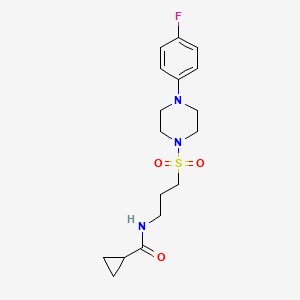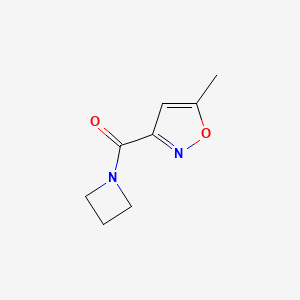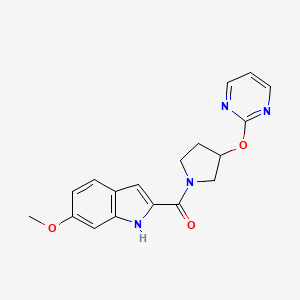
4-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" is a heterocyclic compound that likely shares structural and functional characteristics with other benzamide derivatives and pyrazole analogs. These types of compounds are of significant interest in medicinal chemistry due to their potential biological applications, including enzyme inhibition and cytotoxicity against various targets .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from basic heterocyclic precursors. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, indicating that the synthesis of our compound of interest might also involve the use of a non-steroidal anti-inflammatory drug as a starting material . The synthesis process is likely to include steps such as cyclocondensation, hydrolysis, and amidation, as seen in the preparation of related pyrazolo[1,5-a]pyrimidin-3-carboxamides .
Molecular Structure Analysis
The molecular structure of benzamide derivatives and related compounds can be elucidated using various spectroscopic methods and X-ray crystallography. For example, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was characterized using FT-IR, NMR, and single-crystal X-ray diffraction, which provided detailed information about its molecular geometry and electronic structure . Similar techniques could be applied to our compound to determine its precise structure.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their interactions with biological targets. For instance, the compounds synthesized in were screened against various human alkaline phosphatases and ecto-5'-nucleotidases, showing inhibitory potential. This suggests that our compound may also interact with similar enzymes or receptors, leading to potential biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms, like bromine in our compound, can affect its reactivity and intermolecular interactions. For example, antipyrine derivatives with halogen atoms have been shown to form stable crystal structures through hydrogen bonding and other non-covalent interactions, as analyzed by Hirshfeld surface analysis and DFT calculations . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis
Studies on antipyrine-like derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, have highlighted the importance of intermolecular interactions in determining the crystal packing and stability of these compounds. Research conducted by Saeed et al. (2020) utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to reveal that hydrogen bonds and π-interactions play a significant role in stabilizing the crystal structure of these compounds, suggesting similar structural analyses could be applied to the compound to understand its potential material or pharmaceutical properties (Saeed et al., 2020).
Anticancer and Anti-Inflammatory Properties
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, as reported by Rahmouni et al. (2016), demonstrate their potential as anticancer and anti-inflammatory agents. This research suggests that modifications to the pyrazolopyrimidine core, similar to the compound of interest, could yield new therapeutic agents with specific biological activities (Rahmouni et al., 2016).
Antimicrobial and Antiviral Applications
The exploration of pyrazole-based heterocycles for antimicrobial and antiviral applications has been a fruitful area of research. For instance, Ahmad et al. (2021) synthesized pyrazole amide derivatives demonstrating significant antibacterial effects against NDM-1-positive bacteria, showcasing the potential of pyrazole derivatives in combating resistant bacterial strains. This suggests that structurally similar compounds, including the one , could be investigated for their antimicrobial efficacy (Ahmad et al., 2021).
Synthesis and Characterization Techniques
The synthesis and characterization of complex organic compounds are fundamental to developing new drugs and materials. Research into similar compounds provides insights into synthetic pathways that may be applicable to the synthesis of 4-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide, enabling the exploration of its applications in scientific research (Khan et al., 2005).
Eigenschaften
IUPAC Name |
4-bromo-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-3-4-14-10-16(25)22-18(20-14)24-15(9-11(2)23-24)21-17(26)12-5-7-13(19)8-6-12/h5-10H,3-4H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQSXKRUDKJIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)
![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)


amine](/img/structure/B2530481.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)



![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)